molecular formula C12H15NO4S B3014347 (Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate CAS No. 61108-59-6

(Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate

Cat. No. B3014347
CAS RN: 61108-59-6
M. Wt: 269.32
InChI Key: DLWJEJWZGOLDHZ-UHFFFAOYSA-N
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Description

The compound "(Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate" appears to be a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic ring. They are widely used in medicinal chemistry due to their antibacterial properties and have been expanded to exhibit a range of activities including anti-HIV, anticancer, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or, as in the case of some derivatives, the reaction of isatin with sulfadimidine . The synthesis process is usually followed by characterization techniques such as IR spectroscopy, NMR, and elemental analysis to confirm the chemical structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically confirmed using spectroscopic methods. For instance, the sulfonamide compound mentioned in one of the studies was characterized by FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques, which helped in determining the bond lengths, bond angles, and overall geometry of the molecule .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their active methylene groups. These reactions can lead to the formation of heterocyclic compounds and can also serve as chelating ligands . The reactivity of these compounds allows for the synthesis of diverse heterocyclic structures that can be used in further chemical and pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be explored through computational methods such as Density Functional Theory (DFT). These studies can provide insights into the molecular electrostatic potential, natural bond orbital analysis, frontier molecular orbital analysis, thermodynamic properties, dipole moments, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Such analyses are crucial for understanding the reactivity and potential biological activity of the compounds.

Case Studies

Several case studies have demonstrated the biological activities of sulfonamide derivatives. For example, some derivatives have shown significant anti-HIV activity against HIV-1 and HIV-2 strains . Other studies have reported the inhibition of carbonic anhydrase isoforms, which are associated with tumor growth, and have evaluated the anticancer activity of these compounds against breast and colorectal cancer cell lines . These findings highlight the potential therapeutic applications of sulfonamide derivatives in treating various diseases.

Scientific Research Applications

Antioxidant and Corrosion Inhibitors in Lubricating Oils

4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate, a derivative of the compound of interest, has been synthesized and tested as an antioxidant and corrosion inhibitor for gasoline lubricating oil. Certain compounds within this family showed high antioxidant activity, indicating their potential application in enhancing the performance and lifespan of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Antibacterial and Surface Activity

The sulfonate derivatives have been explored for their antibacterial properties. For instance, certain 1,2,4-triazole derivatives showed effectiveness as surface-active agents and exhibited antimicrobial activity, suggesting their potential in medical and industrial applications (El-Sayed, 2006).

Heterocyclic Synthesis and Chelating Ligands

Compounds like acyl(R-sulfonyl)ketene aminals, derived from similar structures, have been synthesized for use in heterocyclic synthesis and as chelating ligands, indicating a broad scope of application in organic chemistry and possibly in materials science (Voronkova et al., 2010).

Biological Activity in Microorganisms

Derivatives of the compound have shown biological activity against various bacteria and fungi. They have been identified to possess bactericidal and fungicidal activity, which could be significant in developing new antimicrobial agents (Konovalova et al., 2021).

Nonlinear Optical Single Crystals

In materials science, derivatives of the compound have been used in the growth of single crystals with potential applications in nonlinear optics. These materials have shown promising properties for photonics and optoelectronics (Parol et al., 2020).

properties

IUPAC Name

(oxan-4-ylideneamino) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-10-2-4-12(5-3-10)18(14,15)17-13-11-6-8-16-9-7-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWJEJWZGOLDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate

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